



What is the structure of Lipid 5?

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Compound of Interest		
Compound Name:	Lipid 5	
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An In-Depth Technical Guide to the Structure and Application of Lipid 5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 5 is a novel, ionizable amino lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics.[1][2] Developed to address the challenges of safety and efficiency for in vivo mRNA delivery, **Lipid 5** offers improved endosomal escape and a favorable pharmacokinetic profile, allowing for sustained pharmacology and enhanced safety in non-human primates.[1][3] This technical guide provides a comprehensive overview of the structure, physicochemical properties, and key experimental methodologies related to **Lipid 5**, intended for researchers and professionals in the field of drug development.

Physicochemical Properties of Lipid 5

Lipid 5, chemically known as heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate, is a synthetic ionizable lipid. Its structure is integral to its function in mRNA delivery, featuring a tertiary amine head group that is protonated at acidic pH, facilitating interaction with negatively charged mRNA and endosomal membranes. The lipid tails and ester linkages are designed for biodegradability and efficient clearance.[1][4]



Property	Value	Reference
Chemical Name	heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate	INVALID-LINK
CAS Number	2089251-33-0	INVALID-LINK
Molecular Formula	C44H87NO5	INVALID-LINK
Molecular Weight	710.17 g/mol	INVALID-LINK
рКа	~6.5	INVALID-LINK
Appearance	Colorless to light yellow liquid	INVALID-LINK
Solubility	Soluble in Ethanol, DMSO, DMF	INVALID-LINK

Experimental Protocols Lipid Nanoparticle (LNP) Formulation

This protocol describes the preparation of **Lipid 5**-containing LNPs for mRNA encapsulation using a microfluidic mixing technique.

Materials:

- Lipid 5
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-lipid)
- Ethanol (RNase-free)
- mRNA in 6.25 mM sodium acetate buffer (pH 5.0, RNase-free)
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)



- Microfluidic mixer (e.g., Precision NanoSystems NanoAssemblr)
- Dialysis cassettes (e.g., MWCO 10 kDa)
- Amicon ultra centrifugal filters
- 0.22-µm sterile filters

Procedure:

- Lipid Stock Preparation:
 - Dissolve Lipid 5, DSPC, cholesterol, and PEG-lipid in ethanol to prepare individual stock solutions.
 - Combine the lipid stock solutions in ethanol at a molar ratio of 50:10:38.5:1.5 (Lipid 5:DSPC:cholesterol:PEG-lipid).[1][5]
- mRNA Solution Preparation:
 - Prepare a solution of the desired mRNA in 6.25 mM sodium acetate buffer (pH 5.0).
- · Microfluidic Mixing:
 - Set up the microfluidic mixer according to the manufacturer's instructions.
 - Load the lipid-ethanol mixture and the mRNA-aqueous buffer into their respective inlet ports.
 - Combine the two solutions at a 3:1 volumetric ratio (aqueous:ethanol).[1][5]
- Purification and Concentration:
 - Dialyze the resulting LNP formulation against PBS (pH 7.4) for at least 18 hours to remove ethanol and raise the pH.[1][5]
 - Concentrate the dialyzed LNPs using Amicon ultra centrifugal filters.
- Sterilization and Storage:



- Sterilize the final LNP formulation by passing it through a 0.22-µm filter.[5]
- Store the LNPs at 4°C until use.[5]
- Characterization:
 - Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering.
 - Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
 - Assess endotoxin levels to ensure they are below 1 EU/mL.[5]

In Vivo Efficacy and Biodistribution in Rodents

This protocol outlines a typical in vivo study in mice to assess the efficacy (protein expression from delivered mRNA) and biodistribution of **Lipid 5** LNPs.

Materials:

- Lipid 5 LNPs encapsulating a reporter mRNA (e.g., human erythropoietin hEPO)
- CD-1 mice (female, 6-8 weeks old)
- Sterile PBS for dilution
- Anesthesia (e.g., isoflurane)
- Blood collection supplies (e.g., micro-hematocrit tubes)
- Tissue harvesting tools
- Liquid nitrogen for snap-freezing tissues
- ELISA kit for hEPO quantification
- LC-MS/MS system for lipid quantification



Procedure:

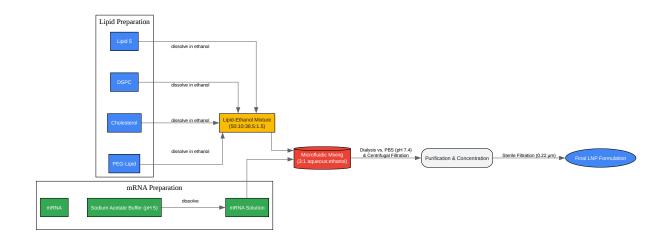
- Animal Acclimation:
 - Acclimate mice to laboratory conditions for at least one week prior to the experiment.
- Dosing:
 - Dilute the **Lipid 5** LNP-mRNA formulation in sterile PBS to the desired concentration.
 - Administer a single intravenous (i.v.) bolus injection via the tail vein. A typical dose for efficacy studies is 0.5 mg/kg of mRNA.[2]
- · Blood Sampling:
 - At predetermined time points (e.g., 3, 6, and 24 hours post-injection), collect blood samples via retro-orbital or submandibular bleeding under anesthesia.
 - Process the blood to obtain serum and store at -80°C until analysis.
- Tissue Harvesting:
 - At the final time point, euthanize the mice by a humane method.
 - Perfuse the animals with PBS to remove blood from the organs.
 - Harvest tissues of interest (e.g., liver, spleen, lungs, kidneys, heart) and snap-freeze them in liquid nitrogen. Store at -80°C.
- Efficacy Analysis:
 - Quantify the serum concentration of the expressed protein (e.g., hEPO) using a specific ELISA kit according to the manufacturer's instructions.
- Biodistribution Analysis:
 - Homogenize the harvested tissues.
 - Extract lipids from the tissue homogenates.



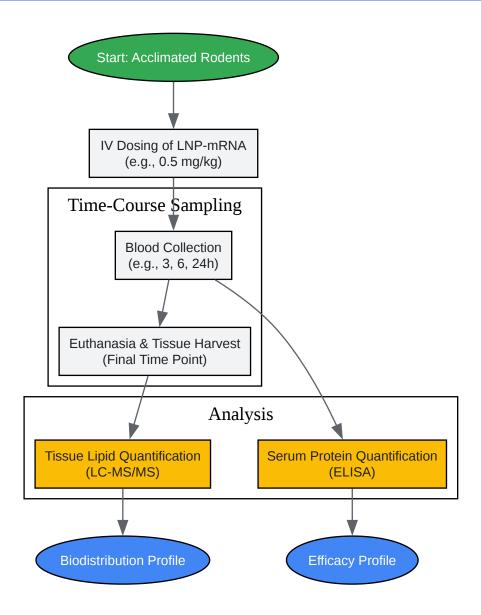
• Quantify the concentration of **Lipid 5** in each tissue using a validated LC-MS/MS method.

Visualizations LNP Formulation Workflow

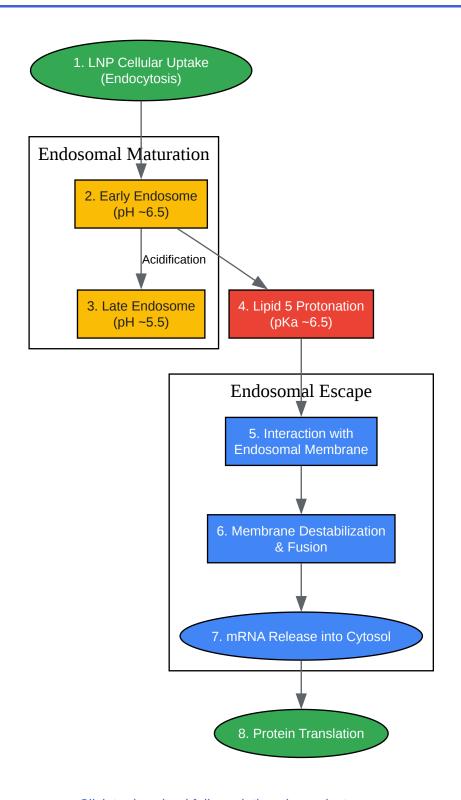












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